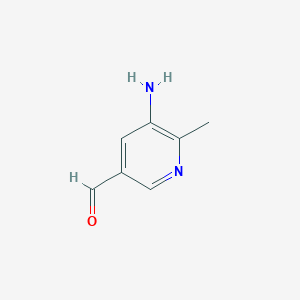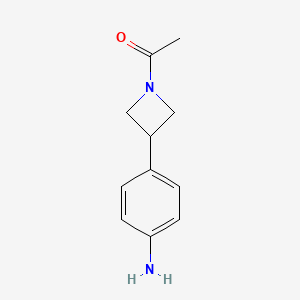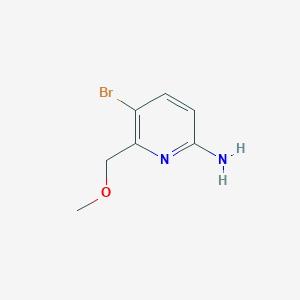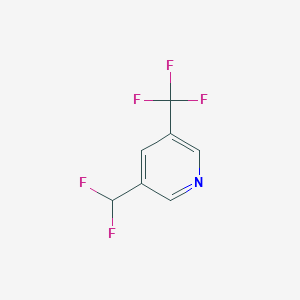
3-(Difluoromethyl)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-5-(trifluoromethyl)pyridine is a fluorinated organic compound that has gained significant attention in various fields of scientific research. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of pyridine derivatives using trifluoromethylating agents such as CF3I or CF3Br in the presence of radical initiators . Another approach involves the difluoromethylation of pyridine derivatives using difluoromethylating reagents like TMSCF2H (trimethylsilyl difluoromethyl) under basic conditions .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-5-(trifluoromethyl)pyridine often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of metal-free amination protocols has also been explored to minimize the environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like KMnO4 or H2O2 to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using reducing agents such as LiAlH4 or NaBH4 can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The presence of fluorine atoms enhances its binding affinity and selectivity towards target molecules, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)pyridine: Lacks the difluoromethyl group, resulting in different chemical and physical properties.
5-(Difluoromethyl)pyridine: Lacks the trifluoromethyl group, leading to variations in reactivity and applications.
3,5-Bis(trifluoromethyl)pyridine:
Uniqueness
3-(Difluoromethyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct electronic and steric effects.
Propiedades
Fórmula molecular |
C7H4F5N |
|---|---|
Peso molecular |
197.10 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9)4-1-5(3-13-2-4)7(10,11)12/h1-3,6H |
Clave InChI |
KSRVQANOIYDSHU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1C(F)(F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-8-methoxy-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12968350.png)
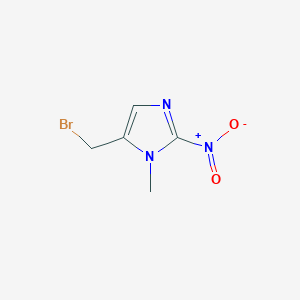
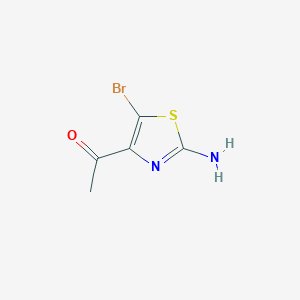
![(R)-4-(3-(1H-Indol-3-yl)-2-(2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetamido)propanamido)butanoic acid](/img/structure/B12968362.png)
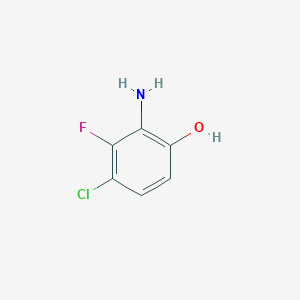
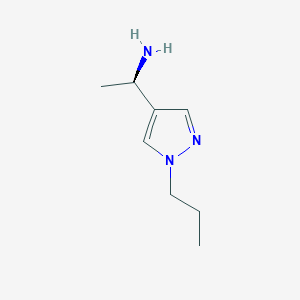
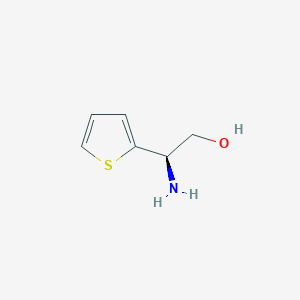
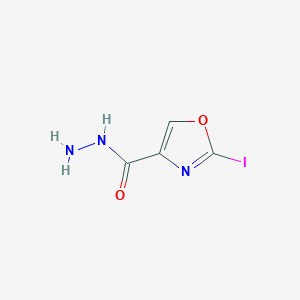
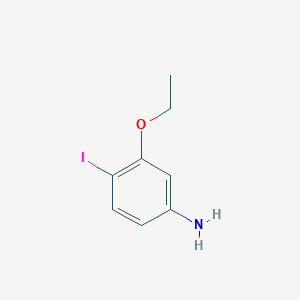
![2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12968396.png)
